An In-depth Technical Guide to 1-Isobutyl-1H-imidazole-2-carboxylic acid
An In-depth Technical Guide to 1-Isobutyl-1H-imidazole-2-carboxylic acid
CAS Number: 1314951-25-1
This guide provides a comprehensive technical overview of 1-Isobutyl-1H-imidazole-2-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document synthesizes information from established chemical principles and data on structurally related compounds to present a thorough and practical resource.
Introduction and Molecular Overview
1-Isobutyl-1H-imidazole-2-carboxylic acid belongs to the class of N-substituted imidazole carboxylic acids. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions.[1] The carboxylic acid functional group at the 2-position of the imidazole ring is a key feature, known to act as a metal-binding pharmacophore, suggesting potential applications in enzyme inhibition.[2] The N-isobutyl substituent provides a lipophilic character that can influence the compound's pharmacokinetic and pharmacodynamic properties.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of 1-Isobutyl-1H-imidazole-2-carboxylic acid. It is important to note that while some properties are directly available, others are estimated based on its structure and data from similar compounds.
| Property | Value | Source |
| CAS Number | 1314951-25-1 | |
| Molecular Formula | C₈H₁₂N₂O₂ | |
| Molecular Weight | 168.19 g/mol | ChemScene |
| IUPAC Name | 1-isobutyl-1H-imidazole-2-carboxylic acid | |
| InChI Key | ILNHISCJYNWYNT-UHFFFAOYSA-N | |
| Canonical SMILES | CC(C)CN1C=NC=C1C(=O)O | ChemScene |
| Appearance | Off-white to light brown solid (Predicted) | [3] |
| Purity | ≥98% | ChemScene |
| Storage | Sealed in dry, 2-8°C | ChemScene |
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis involves the N-alkylation of an imidazole-2-carboxylate ester with an isobutyl halide, followed by hydrolysis of the ester to yield the final carboxylic acid.
Caption: Proposed two-step synthesis of 1-Isobutyl-1H-imidazole-2-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1-isobutyl-1H-imidazole-2-carboxylate
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To a solution of ethyl 1H-imidazole-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
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Cool the reaction mixture back to 0 °C and add 1-bromo-2-methylpropane (isobutyl bromide, 1.5 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by carefully adding ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford ethyl 1-isobutyl-1H-imidazole-2-carboxylate.
Step 2: Hydrolysis to 1-Isobutyl-1H-imidazole-2-carboxylic acid
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Dissolve the purified ethyl 1-isobutyl-1H-imidazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
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Add an excess of sodium hydroxide (NaOH, 3-5 eq) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Acidify the remaining aqueous solution to a pH of approximately 3-4 with dilute hydrochloric acid (HCl) at 0 °C.
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The resulting precipitate is the desired product, which can be collected by filtration.
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Wash the solid with cold water and dry under vacuum to yield 1-Isobutyl-1H-imidazole-2-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Characterization and Quality Control
The structure and purity of the synthesized 1-Isobutyl-1H-imidazole-2-carboxylic acid should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isobutyl group protons (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen), and signals for the two imidazole ring protons. The carboxylic acid proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbons of the isobutyl group, the three distinct carbons of the imidazole ring, and the carbonyl carbon of the carboxylic acid. |
| FT-IR (cm⁻¹) | A broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, C=N and C=C stretching vibrations from the imidazole ring, and C-H stretching from the isobutyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (168.19 g/mol ). |
Potential Applications and Biological Relevance
While there is no specific literature on the biological activity of 1-Isobutyl-1H-imidazole-2-carboxylic acid, the imidazole-2-carboxylic acid core is a known inhibitor of metallo-β-lactamases (MBLs).[2] MBLs are a class of bacterial enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, leading to antibiotic resistance.[4]
Mechanism of Action as a Metallo-β-Lactamase Inhibitor
The proposed mechanism of action involves the chelation of the zinc ions in the active site of the MBL enzyme by the carboxylic acid and the N-3 nitrogen of the imidazole ring. This binding prevents the enzyme from hydrolyzing β-lactam antibiotics, thus restoring their efficacy.
Caption: Proposed chelation of zinc ions in the MBL active site by an imidazole-2-carboxylic acid derivative.
The isobutyl group on the 1-position of the imidazole ring in the title compound would likely modulate its inhibitory activity and pharmacokinetic profile. The increased lipophilicity could enhance membrane permeability, potentially leading to better activity in whole-cell assays. The steric bulk of the isobutyl group may also influence the binding orientation within the enzyme's active site.
Beyond MBL inhibition, imidazole derivatives are known to possess a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[5][6][7] Therefore, 1-Isobutyl-1H-imidazole-2-carboxylic acid could be a valuable tool compound for screening in various biological assays.
Safety and Handling
No specific safety data for 1-Isobutyl-1H-imidazole-2-carboxylic acid is available. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.
Conclusion
1-Isobutyl-1H-imidazole-2-carboxylic acid is a synthetically accessible compound with potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential biological relevance based on the known activities of the imidazole-2-carboxylic acid scaffold. Further experimental investigation is necessary to fully elucidate the physicochemical properties, biological activities, and therapeutic potential of this specific molecule.
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